2-Methyl-5-undecanone
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Overview
Description
2-Methyl-5-undecanone is an organic compound with the molecular formula C₁₂H₂₄O. It is a ketone, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is also known as 5-undecanone, 2-methyl- and has a molecular weight of 184.3184 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5-undecanone can be synthesized through various organic reactions. One common method involves the acylation of 2-methylundecanoic acid with a suitable reagent such as thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then treated with a Grignard reagent to yield the ketone .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes involving the oxidation of 2-methylundecanol. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-undecanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydrazine (NH₂NH₂) and hydroxylamine (NH₂OH) are often employed.
Major Products Formed
Oxidation: 2-Methyl-5-undecanoic acid.
Reduction: 2-Methyl-5-undecanol.
Substitution: Hydrazones and oximes.
Scientific Research Applications
2-Methyl-5-undecanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-5-undecanone involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating enzyme activity and interacting with cell membranes. The compound’s carbonyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Undecanone:
3-Pentanone: A smaller ketone with a similar functional group but a shorter carbon chain.
Acetone: The simplest ketone, with a much shorter carbon chain and different reactivity.
Uniqueness
2-Methyl-5-undecanone is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and the presence of a methyl group at the second position make it more hydrophobic and influence its reactivity compared to other ketones .
Properties
CAS No. |
50639-02-6 |
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Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-methylundecan-5-one |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-12(13)10-9-11(2)3/h11H,4-10H2,1-3H3 |
InChI Key |
JLTHSCDXCKBHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCC(C)C |
Origin of Product |
United States |
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